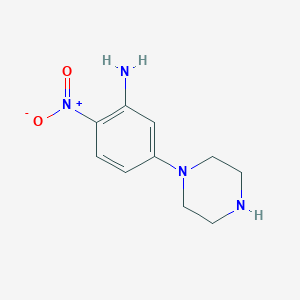
2-Nitro-5-(1-piperazinyl)aniline
Cat. No. B2938825
Key on ui cas rn:
96103-52-5
M. Wt: 222.248
InChI Key: GKHFASZRZGVHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06051570
Procedure details


The nitroaniline derivative (10.0 g, 0.045 mol) (obtained in step 1 above) was hydrogenated using 10% Pd-C (1.5 g) in ethanol (45 mL), by an analogous procedure to that described in preparation 1 (step 4) to yield 4-(piperazin-1-yl)-1, 2-phenylenediamine (8.0 g, 93%) as a brown viscous oil. IR (Neat) 3342 cm-1 ; 1H NMR (CDCl3) δ 2.80 (brs, 5H, NH), 3.00 (m, 8H, 4×NCH2), 6.30 (d, J=8.2 Hz, 1H), 6.38 (s, 1H), 6.62 (d, J=8.0 Hz, 1H); Mass (m/z) 192 (M+.).



Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1([C:7]2[CH:8]=[CH:9][C:10]([N+:14]([O-])=O)=[C:11]([CH:13]=2)[NH2:12])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1>C(O)C.[Pd]>[N:1]1([C:7]2[CH:8]=[CH:9][C:10]([NH2:14])=[C:11]([NH2:12])[CH:13]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCNCC1)C=1C=CC(=C(N)C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by an analogous procedure to that described in preparation 1 (step 4)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCNCC1)C1=CC(=C(C=C1)N)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
